molecular formula C14H11F2N3O3 B5519313 N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide

N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide

Cat. No. B5519313
M. Wt: 307.25 g/mol
InChI Key: FMCIAXAOINQYBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isonicotinohydrazide derivatives, including those structurally related to N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide, often involves coupling reactions with various aldehydes or benzophenones. These processes typically employ absolute ethanol and a catalytic amount of glacial acetic acid to yield a series of compounds with varied substituents, confirmed through IR, ^1H NMR, ^13C NMR, and mass spectroscopy (Malhotra, Sharma, & Deep, 2012).

Molecular Structure Analysis

The molecular structure of these derivatives is often elucidated using X-ray crystallography, demonstrating features like trans configurations around the C=N double bond and specific dihedral angles between the rings that contribute to their biological activity. Hydrogen bonding plays a significant role in the crystal packing, forming two-dimensional networks that can influence the compound's reactivity and interactions (Naveenkumar et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of these compounds, especially those with fluorine substituents, is marked by their potential to undergo nucleophilic vinylic substitution reactions. This reactivity paves the way for the synthesis of fluorinated heterocycles, which are valuable in medicinal chemistry due to their unique biological activities (Meiresonne et al., 2015).

Physical Properties Analysis

Detailed studies on related compounds, focusing on crystallization behavior and thermal properties, provide insights into the nucleating effects of certain derivatives on polymers like poly(L-lactic acid). These investigations reveal how substituents like difluoromethoxy groups can significantly influence the physical properties of the compounds and their applications in material science (Cai et al., 2011).

Chemical Properties Analysis

The chemical properties of N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide derivatives, including their bonding configurations, electron distribution, and potential for forming hydrogen bonds, are critical for understanding their biological activities. DFT calculations and spectral data analysis provide a comprehensive view of these properties, shedding light on their reactivity and potential applications (Bharty et al., 2015).

Scientific Research Applications

Reductimetric Titration Applications

A study by Vulterin and Zýka (1963) investigated the use of hydrazine derivatives, including isonicotinic acid hydrazide, as reductimetric titrants. Isonicotinic acid hydrazide showed promising stability and effectiveness in the rapid and quantitative reduction of inorganic systems, suggesting its potential application in analytical chemistry for titration purposes (Vulterin & Zýka, 1963).

Synthesis and Biological Activity

Khattab (2005) reported the synthesis of novel amino acid hydrazide derivatives, including those related to nicotinic acid hydrazides, and evaluated their antimicrobial activity. This research indicates the chemical versatility of such compounds and their potential in developing new antimicrobial agents (Khattab, 2005).

Antimicrobial and Antioxidant Properties

Malhotra, Sharma, and Deep (2012) synthesized a series of isonicotinohydrazide derivatives and tested their antimicrobial and antioxidant activities. Some derivatives exhibited potent biological activity, highlighting the potential of these compounds in creating effective antimicrobial and antioxidant agents (Malhotra, Sharma, & Deep, 2012).

Organogelators for Organic Liquids

Beginn and Tartsch (2001) explored the synthesis of bis[(alkoxy)benzoylsemicarbazides] from hydrazides, demonstrating their ability to gelate organic liquids. This research opens up new avenues for using hydrazide derivatives as organogelators, which could have applications in material science and engineering (Beginn & Tartsch, 2001).

Polymer Nucleating Agents

Cai, Yan, Yin, Fan, and Chen (2011) investigated the use of N,N'-Bis(benzoyl) suberic acid dihydrazide as a nucleating agent for poly(L-lactic acid), significantly enhancing its crystallization behavior. This suggests the potential application of specific hydrazide derivatives in improving the physical properties of biodegradable polymers (Cai, Yan, Yin, Fan, & Chen, 2011).

properties

IUPAC Name

N'-[2-(difluoromethoxy)benzoyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O3/c15-14(16)22-11-4-2-1-3-10(11)13(21)19-18-12(20)9-5-7-17-8-6-9/h1-8,14H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCIAXAOINQYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=NC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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